DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine
Description
Historical Context of α-Methylamino Acid Research and Related Structures
Research into α-methylamino acids and other α,α-disubstituted amino acids emerged from the desire to create peptides with enhanced stability and predictable structures. nih.govresearchgate.net Natural peptides and proteins are often susceptible to rapid degradation by enzymes in the body, limiting their therapeutic potential. Scientists discovered that introducing a second substituent on the α-carbon, such as a methyl group, sterically hinders the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation. nih.gov
Furthermore, the replacement of the α-hydrogen restricts the conformational freedom around the peptide backbone. jst.go.jp This conformational rigidity is a powerful tool in peptide design, as it can lock a peptide into a specific three-dimensional shape, such as a helix or a turn. nih.govresearchgate.netnih.gov This allows researchers to study how specific conformations influence biological activity and to design peptides that preferentially adopt a bioactive shape. The 2-aminoisobutyric acid (Aib), a naturally occurring α,α-disubstituted amino acid, has been widely used by chemists to construct helical secondary structures in peptides. researchgate.net The study of such conformationally restricted analogs has become a cornerstone of peptidomimetic drug design, leading to the development of commercial drugs with improved properties. lifechemicals.com
Table 2: Comparison of Natural vs. α-Methylated Amino Acids in Peptides
| Feature | Natural Amino Acids (α-H) | α-Methylated Amino Acids (α-CH₃) |
| Conformational Flexibility | High; allows for various secondary structures. | Restricted; induces specific conformations like helices and turns. nih.govjst.go.jp |
| Proteolytic Stability | Susceptible to degradation by proteases. | Enhanced resistance to enzymatic cleavage. nih.gov |
| Bioavailability | Often low for peptide drugs due to degradation. | Can be improved due to increased stability. nih.gov |
| Use in Research | Standard building blocks of proteins. | Tools for stabilizing structures and creating peptidomimetics. lifechemicals.com |
Significance of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine as a Model Compound and Biochemical Probe
This compound serves as a specialized tool for biochemical investigation. Its significance stems from the unique combination of its structural features. The dimethoxyphenyl group acts as a protected form of the catechol group found in DOPA. This allows researchers to study interactions within biological systems where the reactive hydroxyl groups of DOPA might otherwise be problematic or lead to unwanted side reactions.
The α-methyl group confers the characteristic properties of its class, namely conformational restriction and enzymatic stability. When incorporated into a peptide sequence, it can help stabilize a particular structure for detailed study. As a free amino acid, it can act as an inhibitor or a probe for enzymes that process aromatic amino acids. For instance, its structural similarity to α-methyl-DOPA, an antihypertensive agent, suggests its utility in studying the enzymes and receptors involved in catecholamine pathways. chemicalbook.comnih.gov By acting as a stable analog, it can help elucidate binding mechanisms or enzymatic processes without being turned over as a substrate, making it a valuable biochemical probe.
Overview of Current Research Trajectories in Advanced Amino Acid Chemistry
The field of advanced amino acid chemistry is dynamic, with several key research trajectories aimed at expanding the chemical toolbox for biology and medicine.
Novel Synthesis Methods: Chemists are continuously developing more efficient and environmentally friendly ways to create non-proteinogenic amino acids. mdpi.com Recent advances include the use of photocatalysis and direct C-H functionalization, which allow for the modification of existing amino acids with high precision and under mild conditions. mdpi.com Enantioselective synthesis techniques are also a major focus, ensuring the production of chirally pure amino acids, which is critical for pharmaceutical applications. rsc.org
Expanding the Genetic Code: A frontier in chemical biology involves incorporating non-proteinogenic amino acids directly into proteins in living organisms. This allows for the creation of proteins with novel functions, such as built-in fluorescent probes for imaging, photocrosslinkers for identifying protein-protein interactions, or unique catalytic activities.
Therapeutic and Material Science Applications: The unique structural and chemical properties of non-proteinogenic amino acids make them valuable building blocks for new therapeutics and materials. nih.gov They are central to the design of peptide-based drugs with improved stability and potency. nih.govfrontiersin.org Beyond medicine, these amino acids are being explored for the creation of novel biomaterials, such as self-assembling peptides that can form hydrogels or other nanostructures. nih.gov
Probing Biological Systems: The development of amino acids with specific functionalities remains a major goal. This includes creating amino acid-based sensors that can detect specific molecules or changes in the cellular environment, and designing activity-based probes to study enzyme function and specificity. researchgate.net These tools are crucial for unraveling the complex mechanisms that govern cellular life.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3/h4-6H,7,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCQWLWXLUTSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397039 | |
| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10128-06-0 | |
| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control in the Production of Dimethoxyphenylalanine Derivatives
Established Synthetic Pathways to DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine and Analogues
The production of this compound, a key intermediate in the synthesis of α-methyldopa, can be achieved through various established synthetic routes. chemicalbook.comgoogle.com These methods often begin with precursors like 3,4-dimethoxyphenylacetone (B57033) or 4-hydroxy-3-methoxyphenylacetone. chemicalbook.commaxbrainchemistry.com
A prevalent classical method for synthesizing this compound is the Strecker synthesis. chemicalbook.com This reaction involves treating an aldehyde or ketone with ammonia (B1221849) and cyanide. masterorganicchemistry.comwikipedia.org In the context of this specific compound, the synthesis can start from 3,4-dimethoxyphenylacetone, which reacts with potassium cyanide and ammonium (B1175870) carbonate. chemicalbook.com This process yields an α-aminonitrile, which is then hydrolyzed to form the racemic amino acid, this compound. chemicalbook.commasterorganicchemistry.commasterorganicchemistry.com
Another approach begins with 4-hydroxy-3-methoxyphenylacetone. maxbrainchemistry.comyoutube.com This starting material reacts with ammonium chloride and potassium cyanide to produce a racemic mixture of the corresponding α-aminonitrile. maxbrainchemistry.comyoutube.com Subsequent hydrolysis of the nitrile group yields the desired amino acid. youtube.com
The general scheme for the Strecker synthesis can be summarized as follows:
Formation of an imine from the reaction of an aldehyde or ketone with ammonia. masterorganicchemistry.com
Nucleophilic addition of a cyanide ion to the imine, forming an α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com
Hydrolysis of the α-aminonitrile to yield the α-amino acid. masterorganicchemistry.commasterorganicchemistry.com
These classical methods are robust and have been scaled for industrial production, though they typically result in a racemic mixture of the final product. maxbrainchemistry.comwikipedia.org
Due to the stereospecific nature of biological systems, the separation of enantiomers is crucial. encyclopedia.pub For dimethoxyphenylalanine derivatives, several techniques for asymmetric synthesis and enantiomeric resolution have been developed.
One common method for resolution involves the formation of diastereomeric salts. After synthesizing the racemic mixture of this compound, the amino group is acetylated. chemicalbook.com The resulting N-acetylated racemic mixture is then treated with a chiral resolving agent, such as (-)-1-phenylethylamine, to form diastereomeric salts that can be separated by crystallization. chemicalbook.com Another resolving agent that has been used is camphorsulfonic acid. maxbrainchemistry.com
More advanced techniques for enantiomeric separation include chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govnih.gov Chiral HPLC can be performed using a chiral stationary phase, such as a teicoplanin column, or by using a chiral mobile phase containing a ligand-exchange reagent like N,N-dimethyl-L-phenylalanine and Cu(II) acetate. nih.gov Capillary electrophoresis has also been successfully applied for the enantiomeric resolution of methyldopa (B1676449) and related compounds using sulfobutylated β-cyclodextrin as a chiral selector. nih.gov
Enzymatic resolution offers a green and highly selective alternative. For instance, the enzyme α-chymotrypsin has been used in the resolution process. chemicalbook.com Additionally, aspartate aminotransferase from Escherichia coli has been engineered to produce L-3,4-dimethoxyphenyl-alanine from phenylpyruvate derivatives with high conversion and enantiomeric excess. researchgate.net
| Technique | Description | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. chemicalbook.commaxbrainchemistry.com | Scalable, well-established. | Often requires multiple recrystallization steps. |
| Chiral HPLC | Chromatographic separation on a chiral stationary phase or with a chiral mobile phase. nih.gov | High resolution, analytical and preparative scales. | Higher cost of columns and solvents. |
| Capillary Electrophoresis | Separation based on differential migration in an electric field in the presence of a chiral selector. nih.gov | High efficiency, small sample volume. | Limited to analytical scale. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer. chemicalbook.comresearchgate.net | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost can be limitations. |
Precursor Roles and Chemical Transformations of this compound
This compound is a versatile precursor for a variety of more complex molecules, including research probes and biomolecules.
The chemical structure of this compound allows for various derivatization strategies to create advanced research probes. Esterification of the carboxylic acid group is one such strategy. A variety of esters of methyldopa have been synthesized to potentially improve absorption from the gastrointestinal tract. nih.gov These derivatives are designed to be readily converted back to the parent compound in the body. nih.gov
3-(3,4-Dimethoxyphenyl)-L-alanine, the L-enantiomer of the title compound, is utilized in peptide synthesis. The incorporation of this unnatural amino acid into peptides can introduce unique structural and functional properties. For peptide synthesis, the amino group is typically protected with groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) to control the coupling reaction. researchgate.net The protected amino acid can then be coupled with other amino acids to form a peptide chain. masterorganicchemistry.com 3-(3,4-Dimethoxyphenyl)-L-alanine can also be used as a reactant to synthesize (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol, which is a key intermediate for preparing the tetracyclic core of Erythrina alkaloids. sigmaaldrich.com
Radiosynthesis of Labeled Dimethoxyphenylalanine Analogues for Biochemical Investigations
Radiolabeled amino acids are valuable tools for imaging and biochemical studies, particularly in oncology. nih.gov The development of radiolabeled phenylalanine analogs allows for non-invasive imaging techniques like Positron Emission Tomography (PET).
Biochemical Interactions and Metabolic Pathway Analysis of Dimethoxyphenylalanine Structures
Investigations into Enzymatic Interactions and Reaction Kinetics
The enzymatic interactions of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine are primarily understood through the lens of its structural analog, methyldopa (B1676449) (α-methyl-L-dopa). The presence of the α-methyl group and the aromatic ring suggests that its biochemical behavior will be significantly influenced by enzymes that process aromatic amino acids, most notably Aromatic L-amino acid decarboxylase (AADC).
Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme responsible for catalyzing the final step in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin. tandfonline.com The enzyme's primary substrates are L-3,4-dihydroxyphenylalanine (L-DOPA) and L-5-hydroxytryptophan (5-HTP). tandfonline.commybiosource.com However, AADC exhibits broad substrate specificity and can act on various other aromatic L-amino acids. nih.gov For instance, AADC from Bacillus atrophaeus has been shown to have activity towards L-phenylalanine, L-tryptophan, L-tyrosine, and various synthetic derivatives. nih.gov
Enzyme recognition is stereospecific, with a strong preference for the L-isomer of substrates. The L-isomer of methyldopa is the active form, while the D-isomer is less readily absorbed and considered inactive. drugbank.com It is therefore anticipated that the L-enantiomer of 3-(3,4-Dimethoxyphenyl)-2-methylalanine would be the primary form recognized and processed by AADC. The α-methyl group is a critical structural feature. While L-DOPA is a substrate that undergoes efficient decarboxylation, α-methylated analogs like methyldopa are processed much more slowly by the enzyme. acs.org The dimethoxy- substitution on the phenyl ring, as seen in this compound, would also influence binding to the active site, likely requiring enzymatic modification (such as O-demethylation) before it can be processed in a manner similar to L-DOPA.
This compound, by analogy with methyldopa, is expected to act as a modulator, specifically an inhibitor, of AADC. The L-isomer of methyldopa is known to inhibit AADC, which contributes to a reduction in the tissue concentrations of serotonin, dopamine, norepinephrine (B1679862), and epinephrine. drugbank.com However, this inhibition is considered to play a minimal role in the primary therapeutic effects of methyldopa, which are mediated by its active metabolite, α-methylnorepinephrine. drugbank.com
Studies on the interaction between DOPA decarboxylase (DDC) and α-methyldopa reveal a complex modulatory effect. The reaction results in a slow, oxidative deamination that produces 3,4-dihydroxyphenylacetone (B24149) and ammonia (B1221849). nih.gov This process is accompanied by a time- and concentration-dependent inactivation of the enzyme, indicating that α-methyldopa acts as an inhibitor. acs.orgnih.gov The ketone product, 3,4-dihydroxyphenylacetone, itself acts as an active-site-directed affinity label, binding to and inactivating the enzyme. nih.gov This suggests that the enzyme is inactivated by trapping the PLP coenzyme in a ternary adduct with the ketone and the active site lysine (B10760008) residue. nih.gov
| Inhibitor | Parameter | Value | Description |
|---|---|---|---|
| α-Methyldopa | Ki (μM) | 39.3 | Inhibitor concentration at which the inactivation rate is half-maximal. |
| kinact (min-1) | 0.012 | Maximum rate of inactivation at saturating inhibitor concentration. | |
| 3,4-dihydroxyphenylacetone | Ki (μM) | 30.2 ± 3.8 | Inhibitor concentration at which the inactivation rate is half-maximal. |
| kinact (min-1) | 0.011 ± 0.001 | Maximum rate of inactivation at saturating inhibitor concentration. |
Exploration of Metabolic Pathways and Biochemical Fate in Non-Human and In Vitro Systems
The metabolic fate of this compound has not been extensively detailed, but a probable pathway can be inferred from the well-documented biotransformation of methyldopa in various biological systems.
Methyldopa is a prodrug that requires biotransformation to an active metabolite for its primary effects. nih.govpatsnap.com The L-isomer is extensively metabolized, primarily in the liver. drugbank.comnih.gov The central metabolic pathway involves its conversion into pharmacologically active amine metabolites. drugbank.com Initially, AADC catalyzes the decarboxylation of α-methyldopa to α-methyldopamine. biolife-publisher.itahajournals.org Subsequently, dopamine β-hydroxylase converts α-methyldopamine to α-methylnorepinephrine. drugbank.combiolife-publisher.it This metabolite can be further transformed by phenylethanolamine-N-methyltransferase into alpha-methylepinephrine. drugbank.com It is this α-methylnorepinephrine that acts as an agonist at central α-2 adrenergic receptors, mediating the compound's main physiological effects. drugbank.comnih.gov
For this compound, a key initial step would likely involve O-demethylation of the methoxy (B1213986) groups on the phenyl ring by cytochrome P-450 enzymes in the liver. wikipedia.org This would yield α-methyl-L-dopa, which could then enter the same biotransformation pathway described above.
Another significant metabolic route for methyldopa is conjugation. nih.gov A major circulating metabolite in plasma is α-methyldopa mono-O-sulfate, formed in the liver. drugbank.com Other identified metabolites include 3-O-methyl-α-methyldopa and 3,4-dihydroxyphenylacetone. drugbank.com The D-isomer of methyldopa is metabolized to a much lesser extent, and notably does not form the amine metabolites. drugbank.com
Analysis of metabolites in urine provides insight into the biochemical fate of methyldopa. Following oral administration, approximately 70% of the absorbed drug is excreted in the urine. nih.gov The primary urinary excretion products are unchanged methyldopa (about 24%) and its major metabolite, α-methyldopa mono-O-sulfate (about 64%). drugbank.com Other metabolites, such as 3-O-methyl-α-methyldopa, account for a smaller fraction (around 4%) of the excreted products. drugbank.com The amine metabolite, α-methyl-dopamine, is also detected in the urine of subjects administered the L-isomer but not the D-isomer. ahajournals.org
| Metabolite | Precursor | Enzyme/Process | Significance |
|---|---|---|---|
| α-Methyldopamine | L-α-Methyldopa | Aromatic L-amino acid decarboxylase | Intermediate in the formation of the active metabolite. |
| α-Methylnorepinephrine | α-Methyldopamine | Dopamine β-hydroxylase | Primary pharmacologically active metabolite. nih.gov |
| α-Methyldopa mono-O-sulfate | L-α-Methyldopa | Sulfotransferase (Conjugation) | Major circulating and excreted metabolite. |
| 3-O-Methyl-α-methyldopa | L-α-Methyldopa | Catechol-O-methyltransferase (COMT) | Excreted metabolite. |
| 3,4-Dihydroxyphenylacetone | L-α-Methyldopa | Aromatic L-amino acid decarboxylase (oxidative deamination) | Metabolite that can inactivate the enzyme. nih.gov |
For this compound, one would expect to find metabolites resulting from O-demethylation, followed by the metabolites characteristic of methyldopa, including sulfated conjugates and the corresponding amine derivatives, in cellular and model organism studies.
Mechanisms of Amino Acid Transport and Cellular Uptake in Biochemical Models
As an amino acid derivative, this compound is expected to utilize active transport systems for its absorption and distribution throughout the body. Studies using methyldopa show that it is absorbed from the gastrointestinal tract via an active amino acid transport mechanism. nih.gov This is further supported by in vitro studies using rat gut loops, which demonstrated competition for transport between methyldopa and other amino acids like histidine, indicating they share a common transport pathway. nih.gov
The cellular uptake of the related compound L-DOPA has been characterized in cultured renal epithelial cell lines (LLC-PK1 and OK cells). nih.gov In these in vitro systems, L-DOPA accumulation is rapid, temperature-dependent, and stereoselective. The transport kinetics can be described by Michaelis-Menten parameters, indicating a carrier-mediated process. nih.gov These cellular models provide a framework for studying the specific transporters and kinetics that would be involved in the cellular uptake of this compound. Given its structure, it would likely compete with other large neutral amino acids for transport across cellular membranes, including the blood-brain barrier, which methyldopa is known to cross. nih.gov
Structure Activity Relationship Sar Studies of Dl 3 3,4 Dimethoxyphenyl 2 Methylalanine and Its Analogues
Elucidation of Structural Determinants for Biochemical Activity
The biochemical activity of dimethoxyphenylalanine derivatives is dictated by a combination of key structural features. The core structure, comprising a substituted phenyl ring attached to an alanine (B10760859) backbone, is fundamental. The presence of an α-methyl group is a critical modification that distinguishes these compounds from standard amino acids.
The primary structural elements essential for activity include:
The Aromatic Ring: The 3,4-disubstituted phenyl ring mimics the catechol structure of L-DOPA, the natural substrate for DDC. This feature is crucial for recognition and binding at the enzyme's active site.
The Amino Acid Moiety: The carboxyl and amino groups of the alanine backbone are essential for forming interactions within the active site of target enzymes.
The α-Methyl Group: The addition of a methyl group at the alpha-position of the amino acid is a key determinant of its biochemical function. This modification sterically hinders the typical enzymatic reaction. In the case of the closely related α-methyldopa, its interaction with DDC leads to an oxidative deamination, producing 3,4-dihydroxyphenylacetone (B24149) and ammonia (B1221849), which contributes to the enzyme's inactivation. nih.gov This α-methylation is a known strategy in drug design to suppress peptide bond cleavage and reduce the conformational variability of molecules. enamine.net
Research on related compounds has shown that the specific arrangement and nature of the substituents on the phenyl ring are paramount. For instance, the O-methylated derivative of L-DOPA, 3-O-methyl-L-DOPA, does not inhibit aromatic L-amino acid decarboxylase, indicating that the precise substitution pattern is vital for inhibitory activity.
Impact of Stereochemistry on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the biological interactions of dimethoxyphenylalanine derivatives. biomedgrid.com The designation "DL" indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers (mirror-image isomers).
Biological systems, particularly enzyme active sites and receptors, are chiral environments. Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity. biomedgrid.comnih.gov In the case of the analogous compound methyldopa (B1676449), the antihypertensive effect resides in the S-isomer (L-form). biomedgrid.com The R-isomer (D-form) is substantially less active. This stereoselectivity arises because the active site of the target enzyme is structured to accommodate one enantiomer far more effectively than the other. While the L-isomer acts as a substrate and inhibitor, the D-isomer of related compounds like D-Dopa can act as a competitive inhibitor, binding to the active site without initiating the full catalytic or inhibitory cascade. nih.gov
This pronounced stereoselectivity underscores that the specific spatial orientation of the amino group, carboxyl group, and the dimethoxyphenyl side chain relative to the chiral α-carbon is a critical determinant of biological interaction and subsequent activity.
Table 1: Stereoisomer Activity Profile for α-Methylated Aromatic Amino Acids
| Stereoisomer | Relative Biological Activity | Typical Role at Enzyme Active Site |
|---|---|---|
| L-Isomer (S-form) | Active | Substrate / Inhibitor |
| D-Isomer (R-form) | Inactive or Weakly Active | Competitive Inhibitor / Poor Binder |
| DL-Racemic Mixture | ~50% of L-Isomer Activity | Mixed (Active and Competitive Inhibition) |
Rational Design Principles for Novel Dimethoxyphenylalanine Derivatives
Rational drug design aims to develop new compounds with improved potency, selectivity, and pharmacokinetic profiles based on an understanding of their SAR. nih.govresearchgate.net For dimethoxyphenylalanine derivatives, design principles focus on optimizing interactions with target enzymes like DDC.
Key design strategies include:
α-Methylation: As previously discussed, the introduction of an α-methyl group is a foundational design principle. It enhances metabolic stability and locks the molecule into a specific conformation that favors inhibitory action over simple enzymatic turnover. enamine.net
Prodrug Development: A common strategy to improve the absorption and bioavailability of amino acid-based drugs is the synthesis of ester prodrugs. For example, various esters of methyldopa were synthesized to find derivatives that are more efficiently absorbed and then converted to the active amino acid in the body. nih.gov This principle is directly applicable to the design of novel dimethoxyphenylalanine derivatives.
Bioisosteric Replacement: The 3,4-dimethoxy pattern can be modified through bioisosteric replacement, where the methoxy (B1213986) groups are substituted with other chemical groups (e.g., hydroxyls, halogens) that have similar physical or chemical properties. This can fine-tune the electronic and steric properties of the molecule to optimize binding affinity and activity.
Computational Modeling: Modern rational design often employs computational techniques like molecular docking to simulate how different derivatives bind to the active site of a target protein. nih.gov This allows for the in silico evaluation of novel structures before undertaking their chemical synthesis, guiding the design of compounds with potentially higher potency. researchgate.net
These principles guide the systematic modification of the lead compound to create new chemical entities with superior therapeutic potential.
Influence of Substituent Effects on Biochemical Potency
The nature and position of substituents on the aromatic ring significantly modulate the biochemical potency of phenylalanine derivatives. Quantitative structure-activity relationship (QSAR) studies on analogous compounds have demonstrated that potency can be correlated with specific physicochemical properties of these substituents. nih.gov
The key properties influencing potency are:
Lipophilicity (Hydrophobicity): The lipophilicity of the substituent, often quantified by the partition coefficient (π value), can directly impact the compound's ability to cross biological membranes and bind to hydrophobic pockets within an enzyme's active site. For some series of 2,5-dimethoxyphenyl analogues, increasing the lipophilicity of the substituent at the 4-position was found to correlate with higher receptor affinity. nih.gov
Electronic Effects: The electron-withdrawing or electron-donating nature of a substituent (quantified by the Hammett constant, σ) alters the electron density of the aromatic ring. This can influence hydrogen bonding and other electrostatic interactions with the target protein, thereby affecting binding affinity. nih.gov
Steric Factors: The size and shape of the substituent (steric bulk) can either facilitate or hinder the optimal positioning of the inhibitor within the active site. Bulky substituents may cause steric clashes, reducing binding affinity, while optimally sized groups can enhance van der Waals interactions. mdpi.com
Studies on various ring-substituted analogues show that even minor changes, such as moving a substituent from one position to another or replacing it with one of a different electronic character, can lead to substantial changes in biological potency. mdpi.com
Table 2: Hypothetical Influence of Phenyl Ring Substituents on Biochemical Potency
| Parent Compound | Substituent Modification | Expected Change in Potency | Primary Influencing Factor |
|---|---|---|---|
| 3,4-Dimethoxy | Replace with 3,4-Dihydroxy | Activity may change (e.g., from precursor to inhibitor) | Electronic (Hydrogen Bonding) |
| 3,4-Dimethoxy | Add 2-Fluoro | Potentially Increased | Electronic (Electron-withdrawing) |
| 3,4-Dimethoxy | Replace with 3,4-Dichloro | Potentially Increased | Lipophilicity & Electronic |
| 3,4-Dimethoxy | Replace with 3,4-Di-tert-butyl | Potentially Decreased | Steric Hindrance |
This table is illustrative, based on general QSAR principles, and does not represent specific experimental data for DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine.
Advanced Analytical and Computational Methodologies in the Study of Dl 3 3,4 Dimethoxyphenyl 2 Methylalanine
Sophisticated Spectroscopic and Chromatographic Techniques for Structural and Quantitative Analysis
Modern analytical chemistry provides a powerful toolkit for the detailed investigation of synthetic compounds like DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine. High-resolution spectroscopy is used to determine molecular structure with atomic precision, while advanced chromatographic methods enable the separation and quantification of the compound from complex mixtures, including the critical separation of its enantiomers.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules, including synthetic intermediates and derivatives of this compound. Two-dimensional NMR techniques have been successfully used to confirm the stereochemical configuration of closely related precursors. For instance, the S-configuration at the chiral center of a precursor synthesized from optically pure L-DOPA was unequivocally confirmed using 2D-NMR spectroscopy. nih.gov
The analysis of both ¹H and ¹³C NMR spectra allows for a complete assignment of all atoms within the molecule. In derivatives sharing the 3,4-dimethoxyphenyl moiety, characteristic signals for the methoxy (B1213986) groups (¹H: ~3.9 ppm, ¹³C: ~56 ppm) and aromatic protons and carbons are observed. The chemical shifts provide detailed information about the electronic environment of each nucleus, while coupling constants in ¹H NMR can help define the dihedral angles and thus the conformation of the molecule. mdpi.com
Below is a table of representative NMR chemical shifts for a related compound containing the 3,4-dimethoxyphenyl and α-methyl structural motifs.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (C-15) | 6.94 | 124.4 |
| Aromatic CH (C-11) | 7.42 | 112.1 |
| Aromatic CH (C-14) | 6.90 | 109.8 |
| Methoxy (-OCH₃) | 3.93, 3.95 | 56.0, 56.1 |
| α-Methyl (-CH₃) | 2.13 | 15.0 |
| Aromatic C-O (C-13) | - | 152.6 |
| Aromatic C-O (C-12) | - | 148.9 |
| Data derived from a structurally related α-methylchalcone derivative. mdpi.com |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a highly sensitive and selective technique for the quantification of compounds in biological matrices. For analogs like methyldopa (B1676449), LC-tandem mass spectrometry (LC-MS/MS) methods have been developed for therapeutic drug monitoring in human plasma. researchgate.net These methods typically involve protein precipitation followed by direct injection into the LC-MS/MS system. researchgate.net
The separation is often achieved on a C18 reverse-phase column under isocratic conditions with a mobile phase consisting of a small amount of organic solvent (e.g., acetonitrile) in acidified water (e.g., with formic acid). researchgate.net Detection is performed using an ion trap or triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent specificity. researchgate.netresearchgate.net In positive electrospray ionization (ESI+) mode, the parent ion [M+H]⁺ of the analyte is selected and fragmented, and specific product ions are monitored for quantification. For methyldopa, the transition m/z 212.1 → [product ions] is commonly used. researchgate.net Such methodologies are readily adaptable for the analysis of this compound.
| Parameter | LC Condition | MS Condition |
| Column | Zorbax SB-C18 or Genesis C18 researchgate.netresearchgate.net | Ionization Mode |
| Mobile Phase | Acetonitrile/0.2% Formic Acid in Water (2:98, v/v) researchgate.net | Detection Mode |
| Flow Rate | 0.8 mL/min researchgate.net | Monitored Transition (analog) |
| Run Time | < 6 minutes researchgate.netresearchgate.net | Collision Energy |
| Typical conditions based on the analysis of the analog methyldopa. researchgate.netresearchgate.net |
Since this compound is a racemic mixture, the separation and analysis of its individual enantiomers are crucial, as they often exhibit different biological activities. Chiral ligand-exchange high-performance liquid chromatography (HPLC) has been proven to be an effective method for this purpose. nih.gov
A specific method for the enantioseparation of 3,4-dimethoxy-α-methylphenylalanine has been developed that utilizes a conventional C18 column and a chiral mobile phase. nih.gov Optimal separation was achieved with a mobile phase containing L-phenylalanine and cupric sulfate (B86663) in a methanol/water mixture at a controlled pH and temperature. nih.gov This technique relies on the formation of transient diastereomeric ternary complexes between the chiral ligand (L-phenylalanine-Cu(II)) and the enantiomers of the analyte, which have different stabilities and thus different retention times on the column. This method achieved baseline separation with a resolution (Rs) of 3.18 in under 18 minutes. nih.gov Thermodynamic analysis from Van't Hoff plots indicated that the chiral separation was an enthalpy-controlled process. nih.gov
| Parameter | Optimal Value |
| Mobile Phase Composition | 20% (v/v) Methanol, 8 mM L-Phenylalanine, 4 mM Cupric Sulfate nih.gov |
| pH | 3.2 nih.gov |
| Column Temperature | 20 °C nih.gov |
| Resolution (Rs) | 3.18 nih.gov |
| Analysis Time | < 18 minutes nih.gov |
| Data for the chiral HPLC separation of 3,4-dimethoxy-α-methylphenylalanine. nih.gov |
Computational Modeling and Simulation Approaches in Chemical Biology
Computational chemistry offers powerful in-silico tools to predict and analyze the behavior of molecules at the atomic level. Molecular docking and molecular dynamics simulations are particularly valuable for understanding how compounds like this compound might interact with biological targets, providing insights that can guide further experimental research.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov Studies on analogous compounds like L-DOPA and methyldopa demonstrate the utility of this approach. For example, docking simulations of L-DOPA into the human β2-adrenergic receptor have identified key binding interactions. nih.gov These studies revealed that the catechol head of L-DOPA forms hydrogen bonds with key amino acid residues like Thr118 within the receptor's binding site. nih.gov The calculated binding free energy for L-DOPA in a flexible receptor model was -12.8 kcal/mol, indicating a strong interaction. nih.gov
Similarly, docking studies of methyldopa with calf thymus DNA predicted a groove-binding mechanism, with hydrophobic interactions playing a major role in the binding process. nih.gov These examples highlight how molecular docking can be used to generate hypotheses about the potential biological targets and binding modes of this compound, guiding the design of new experiments. The process involves preparing the 3D structures of the ligand and the target protein (often from the Protein Data Bank, PDB), performing the docking calculation using software like AutoDock or MOE, and analyzing the resulting poses and scores. nih.govnih.gov
| Ligand (Analog) | Target | Predicted Binding Mode | Binding Free Energy (kcal/mol) |
| L-DOPA | β2-Adrenergic Receptor | H-bonds with key residues (e.g., Thr118) nih.gov | -12.8 nih.gov |
| Methyldopa | Calf Thymus DNA | Minor groove binding via hydrophobic interactions nih.gov | Not specified |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its receptor over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. MD is often used to refine docking poses and assess the stability of ligand-protein complexes. nih.gov
For instance, 1-microsecond (μs) MD simulations of L-DOPA docked into the β2-adrenergic receptor confirmed the stability of the hydrogen bond and hydrophobic interaction networks predicted by docking. nih.gov Another study used MD simulations to investigate the permeation of methyldopa through a POPC phospholipid bilayer, a model for the cell membrane. The simulation calculated a free energy barrier of 99.9 kJ·mol⁻¹ for permeation, suggesting the molecule is capable of crossing the cell membrane. pku.edu.cn Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity and interactions. For this compound, methods like Density Functional Theory (DFT) are employed to model its electronic structure with high accuracy. These calculations can determine a variety of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. For this compound, theoretical calculations can predict these values, offering a window into its likely chemical behavior.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. These maps are invaluable for predicting how the molecule will interact with biological targets, such as receptors or enzymes. Regions of negative potential (typically associated with electronegative atoms like oxygen) are likely to be involved in electrophilic attacks and hydrogen bonding, while regions of positive potential indicate sites for nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative of typical computational outputs and may not represent experimentally verified values.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability and reactivity. |
| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule. |
In Silico Predictions of Biochemical Activity and Selectivity
In silico methods, which involve computer-based simulations, are instrumental in the early stages of drug discovery for predicting the pharmacological profile of a compound. For this compound, these predictions can encompass its potential therapeutic activities, metabolic fate, and selectivity towards specific biological targets.
Molecular docking simulations are a primary tool in this domain. These simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme. By calculating the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can hypothesize the compound's mechanism of action and its potential efficacy. For instance, docking studies could explore the binding of this compound to various G-protein coupled receptors or ion channels to predict its neurological or cardiovascular effects.
Pharmacophore modeling is another key in silico technique. A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. By generating a pharmacophore model for a class of active compounds, researchers can screen virtual libraries for new molecules, like this compound, that fit the model and are therefore likely to share the same biological activity.
Applications of Machine Learning and Deep Learning in Compound Analysis and Discovery Research
Machine learning (ML) and deep learning (DL) have revolutionized the analysis of complex chemical and biological data, accelerating the pace of drug discovery and development. These technologies are particularly adept at identifying patterns and relationships in large datasets that are not apparent to human researchers.
Predictive Modeling for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. Machine learning algorithms, such as random forests, support vector machines, and gradient boosting, have significantly enhanced the predictive power of QSAR models.
For this compound, a QSAR model could be developed by compiling a dataset of structurally related compounds with known activities. The model would then learn the relationship between various molecular descriptors (e.g., physicochemical properties, topological indices) and the observed biological response. This trained model could then be used to predict the activity of this compound and guide the synthesis of more potent analogs.
Table 2: Illustrative QSAR Model Performance for Predicting Biological Activity (Note: This table represents hypothetical performance metrics for a predictive model.)
| Machine Learning Algorithm | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |
| Random Forest | 0.85 | 0.35 |
| Support Vector Machine | 0.82 | 0.39 |
| Gradient Boosting | 0.88 | 0.32 |
Advanced Data Analysis in High-Throughput Biochemical Screening
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. The massive datasets generated by HTS campaigns are often noisy and complex, making them ideal for analysis with machine learning and deep learning techniques.
In the context of discovering novel compounds like this compound, ML algorithms can be used to analyze HTS data to identify "hits" with greater accuracy, reducing the rate of false positives and false negatives. Furthermore, deep learning models, particularly convolutional neural networks, can be applied to image-based HTS assays (e.g., high-content screening) to automatically extract complex cellular phenotypes and identify compounds that induce a desired biological response. These advanced analytical methods not only improve the efficiency of hit identification but also provide deeper insights into the mechanisms of action of the active compounds.
Future Directions and Emerging Research Avenues for Dimethoxyphenylalanine Research
Development of Novel and Green Synthetic Methodologies
The synthesis of Methyldopa (B1676449), the active L-isomer of α-Methyl-3,4-dihydroxyphenylalanine, has evolved significantly since its inception. However, the drive towards more efficient, cost-effective, and environmentally benign manufacturing processes presents a key area for future research. Traditional synthetic routes often involve harsh conditions or toxic reagents, prompting the development of novel and "green" methodologies. google.com
Emerging research focuses on several key areas:
Process Optimization: Innovations aim to overcome challenges in existing methods, such as difficulties in crystallization and the need for high-concentration acids and prolonged heating, which can lead to by-products and reduced yields. google.comgoogle.com For instance, preparing anhydrous Methyldopa before the esterification step has been shown to improve crystallization and final product quality. google.com
Green Chemistry Principles: A significant future direction is the incorporation of green chemistry concepts. One patented method focuses on recycling the main raw material, veratrone, from the production waste liquor. This approach not only recovers valuable starting material but also reduces the chemical oxygen demand (COD) of the wastewater, aligning with environmental sustainability goals. patsnap.com
Alternative Synthetic Routes: Researchers are exploring entirely new synthetic pathways that avoid hazardous materials. A novel route starting from 3,4-dimethoxybenzaldehyde (B141060) and 2-acetyl amino propionic acid methyl ester has been proposed, which proceeds through condensation, reduction, and deprotection steps. google.com This method is highlighted for being simpler to operate, having a high yield, and representing a cleaner technique compared to older methods that use toxic intermediates like amino nitriles. google.com
Future efforts will likely concentrate on chemoenzymatic methods, leveraging enzymes to perform specific chemical transformations with high selectivity and under mild conditions, further reducing the environmental footprint of production. researchgate.net
| Synthetic Approach | Starting Material(s) | Key Features/Advantages |
| Recycling-Enhanced Method | Veratrone, Sodium Cyanide, Ammonium (B1175870) Chloride | Recycles veratrone from waste liquor; Reduces wastewater COD, aligning with green chemistry principles. patsnap.com |
| Improved Esterification | Methyldopa | Preparation of anhydrous Methyldopa prior to reaction improves crystallization and yield (reaching ~70%). google.com |
| Two-Step Hydrolysis | α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile | Aims to reform the hydrolysis process to reduce by-products and improve purity and yield by avoiding prolonged heating with high-concentration acids. google.com |
| Clean Synthesis Route | 3,4-dimethoxybenzaldehyde, 2-acetyl amino propionic acid methyl ester | Avoids highly toxic materials; Described as simple, high-yield, and environmentally friendly. google.com |
In-depth Characterization of Specific Enzymatic Pathways and Their Regulation
The primary mechanism of Methyldopa is well-understood to be its biotransformation into a "false neurotransmitter." biolife-publisher.itbiolife-publisher.it The L-isomer is a competitive inhibitor of aromatic L-amino acid decarboxylase (LAAD) and is metabolized by this enzyme into alpha-methyldopamine. biolife-publisher.itwikipedia.org This intermediate is then converted by dopamine (B1211576) beta-hydroxylase into alpha-methylnorepinephrine, the active metabolite that mediates the compound's therapeutic effects by acting as an agonist of central α2-adrenergic receptors. drugbank.compatsnap.comnih.gov
Despite this established pathway, the exact correlation between all the biochemical events and the observed pharmacological effects is not fully elucidated, presenting significant avenues for future research. biolife-publisher.itbiolife-publisher.itdrugbank.com
Enzyme Regulation: A deeper investigation into the regulation of LAAD and dopamine beta-hydroxylase in the presence of Methyldopa could provide insights into inter-individual variability in response.
Metabolite Activity: While alpha-methylnorepinephrine is considered the primary active metabolite, further characterization of other metabolites, such as 3-O-methyl-α-methyldopa and α-methyldopamine, and their potential biological activities is warranted. drugbank.comnih.govahajournals.org
Renin-Angiotensin System Interaction: Methyldopa has been observed to reduce plasma renin activity, an effect that distinguishes it from many other antihypertensive agents. biolife-publisher.itbiolife-publisher.it The precise mechanism, whether it is mediated solely through its action on the sympathetic nervous system or also involves central adrenergic pathways, remains an area for in-depth study. biolife-publisher.it
Future studies employing advanced metabolomics and proteomics could map the complete metabolic fate of the compound and its downstream effects on cellular signaling networks.
| Enzyme / Metabolite | Role in Pathway | Research Focus |
| Aromatic L-amino acid decarboxylase (LAAD) | Converts Methyldopa to α-methyldopamine. wikipedia.org | Understanding its inhibition and regulation; exploring its specificity for α-methylated analogues. |
| Dopamine beta-hydroxylase (DBH) | Converts α-methyldopamine to α-methylnorepinephrine. biolife-publisher.it | Characterizing its efficiency in this "false" pathway and factors influencing its activity. |
| α-methylnorepinephrine | Active metabolite; α2-adrenergic receptor agonist. drugbank.com | In-depth analysis of its receptor binding kinetics and downstream signaling compared to norepinephrine (B1679862). |
| Other Metabolites | e.g., α-methyldopamine, O-sulfate conjugates. drugbank.comnih.gov | Investigating their potential secondary pharmacological or off-target effects. |
Expansion of Computational Frameworks for Predictive Research in Chemical Biology
The application of computational modeling and bioinformatics is a rapidly growing area in pharmacology and chemical biology. For compounds like DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine and its derivatives, computational frameworks offer a powerful tool for predictive research, accelerating discovery and providing deeper mechanistic insights.
Future research directions in this domain include:
Molecular Docking and Simulation: Advanced molecular docking studies can simulate the interaction between the active metabolite, alpha-methylnorepinephrine, and the α2-adrenergic receptor. This can help elucidate the structural basis for its agonist activity and guide the design of new molecules with enhanced affinity or selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of Methyldopa analogues with their biological activity. For example, research has noted that increasing the size of certain substituent groups can decrease α-receptor activity, while a methyl group appears optimal for the activity of both alpha and beta receptors. gpatindia.com Expanding these models could predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models can be expanded to simulate the absorption, distribution, metabolism, and excretion (ADME) of Methyldopa. nih.gov Such models could help predict how genetic polymorphisms in metabolic enzymes or transporters might affect drug exposure and response in different patient populations.
Systems Biology Approaches: Integrating experimental data into systems-level models of neuronal signaling or blood pressure regulation could help unravel the complex, network-level effects of the drug, moving beyond a single-target paradigm.
Interdisciplinary Applications in Advanced Biochemical Systems Research
While primarily known for its role in cardiovascular medicine, the unique chemical properties of this compound and its derivatives open doors for applications in diverse scientific fields. Future research is expected to explore these interdisciplinary uses.
One emerging and unexpected application is in the field of materials science . A 2022 study reported the synthesis of five novel Methyldopa–tin complexes. These organometallic compounds were found to be effective photostabilizers when added in small concentrations to polyvinyl chloride (PVC) films. nih.gov The complexes appear to protect the polymer from UV degradation by absorbing radiation and scavenging radicals and hydrogen chloride. This represents a novel application of a biologically-derived molecule in enhancing the durability of a common synthetic material. nih.gov
In neurobiology , Methyldopa has long been used as a research tool to inhibit aromatic L-amino acid decarboxylase, enabling studies of catecholamine pathways. ahajournals.org Its ability to cause a net reduction in tissue concentrations of serotonin, dopamine, and norepinephrine makes it a valuable pharmacological probe for investigating the roles of these neurotransmitters in various physiological and pathological processes. drugbank.com
Future interdisciplinary research could explore:
The development of new biomaterials or polymer additives based on the compound's structure.
Its use as a precursor for synthesizing novel chemical probes for imaging or modulating neuronal pathways.
Investigation of its organometallic complexes for other potential applications, building on the findings in PVC stabilization. nih.gov
Exploration of New Biological Targets and Mechanisms in Model Systems
Repurposing and Disease Modification: The compound's deep involvement in catecholamine metabolism has led to questions about its effects in other contexts, such as neurodegenerative diseases. biolife-publisher.itbiolife-publisher.it Although its primary use is in hypertension, exploring its impact in model systems of diseases like Parkinson's, where dopamine pathways are central, could reveal unexpected therapeutic potential or provide a deeper understanding of its neurological effects. biolife-publisher.it
Identifying Novel Targets: Modern approaches like drug target Mendelian randomization offer powerful, genetically-informed methods to identify robust targets for antihypertensive drugs. nih.gov Applying such techniques to large-scale human genetic data could help validate the known targets of Methyldopa and potentially uncover new, previously unrecognized biological pathways through which it exerts its effects.
Understanding Complex Neurological Effects: The association of Methyldopa with depression has been noted, with hypotheses pointing to its effects on hormone levels, cerebral blood flow, and neuronal activity. In-depth studies in relevant animal models could dissect the complex mechanisms behind these central nervous system effects, potentially leading to strategies to mitigate them or to better understand the neurobiology of mood regulation.
Future work in various model systems, from cell lines to whole organisms, will be crucial for exploring these new frontiers and fully characterizing the biological impact of this important molecule. biolife-publisher.it
Q & A
Q. What are the established synthetic routes for DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves Friedel-Crafts alkylation or enzymatic resolution methods. For example, N-acetyl-DL-3-(3,4-methylenedioxyphenyl)-2-methylalanine can be resolved via preferential crystallization of its amine salts (e.g., di-n-butylamine or hydrazine salts), yielding optically pure isomers . Reaction temperature, solvent polarity, and stoichiometry of resolving agents critically impact enantioselectivity. Lower temperatures (<10°C) and polar aprotic solvents (e.g., DMF) favor higher purity by reducing racemization .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- NMR : H and C NMR are essential for confirming the aromatic substitution pattern (3,4-dimethoxy groups) and methylalanine backbone. Aromatic protons typically resonate at δ 6.7–7.1 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 282.1) and fragmentation patterns, distinguishing regioisomers .
- IR : Stretching vibrations for carboxylic acid (1700–1720 cm) and amine groups (3300–3500 cm^{-1) confirm functional groups .
Q. What are the recommended storage conditions and stability considerations for this compound?
Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation of the dimethoxyphenyl group. The compound is hygroscopic; use desiccants (e.g., silica gel) and avoid prolonged exposure to light, which may demethylate the aryl groups . Stability studies suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be optimized for pharmacological studies?
Preferential crystallization using chiral counterions (e.g., L-proline derivatives) achieves >99% enantiomeric excess (ee). For instance, diastereomeric salt formation with (-)-cinchonidine in ethanol/water (1:1) at 4°C yields the L-isomer preferentially . Advanced methods include:
- Dynamic Kinetic Resolution : Employ immobilized lipases (e.g., Candida antarctica Lipase B) to racemize and separate enantiomers in a single step .
- HPLC : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/isopropanol (85:15) mobile phase (retention time: 12–15 min for D-isomer) .
Q. What computational models predict the pharmacokinetic behavior of this compound?
Molecular docking (AutoDock Vina) and QSAR studies highlight high blood-brain barrier permeability (logBB > 0.3) due to lipophilic methoxy groups. ADMET predictions (SwissADME) indicate moderate hepatic clearance (CL ~15 mL/min/kg) and potential CYP3A4-mediated metabolism .
Q. How do structural modifications (e.g., halogenation or hydroxylation) alter the compound’s bioactivity?
- Halogenation : Substituting methoxy with Cl (e.g., DL-3-(3,4-dichlorophenyl)-2-methylalanine ) increases binding affinity to monoamine transporters (K < 50 nM vs. 120 nM for parent compound) but reduces solubility .
- Hydroxylation : Replacing methoxy with hydroxy groups (e.g., DL-3-(3,4-dihydroxyphenyl)-2-methylalanine ) enhances antioxidant activity (IC ~5 µM in DPPH assay) but decreases metabolic stability .
Q. What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?
- Racemization : Aggressive heating (>80°C) during solvent removal or prolonged reaction times (>24 h) promote racemization. Mitigate via microwave-assisted synthesis (50°C, 30 min) .
- Byproducts : Dimethoxy demethylation forms 3,4-dihydroxyphenyl derivatives , detectable via TLC (R 0.3 in ethyl acetate/methanol 9:1) .
Q. How does this compound interact with biological targets compared to its natural analogs?
In vitro studies show competitive inhibition of tyrosine hydroxylase (K = 8 µM vs. 2 µM for L-DOPA), likely due to steric hindrance from the methyl group. Unlike L-DOPA, it does not cross the blood-brain barrier efficiently, limiting CNS applications .
Data Contradictions and Validation
Q. Discrepancies in reported solubility: How to reconcile conflicting data?
Literature values range from "insoluble in ethanol" to "soluble in dilute HCl" . Validate via saturation shake-flask method:
Prepare saturated solutions in buffers (pH 1–7.4) and organic solvents.
Quantify via UV-Vis (λ 280 nm) and HPLC.
Observed: Solubility in 0.1 M HCl = 12 mg/mL; in ethanol = <0.5 mg/mL .
Q. How to address variability in reported melting points (290°C decomposition vs. 245°C)?
Decomposition onset depends on heating rate. Use differential scanning calorimetry (DSC) at 10°C/min:
Methodological Tables
Q. Table 1. Chiral HPLC Conditions for Enantiomer Separation
| Column | Mobile Phase | Flow Rate | Retention Time (D-isomer) | Retention Time (L-isomer) |
|---|---|---|---|---|
| Chiralpak AD-H | Hexane/IPA (85:15) | 1.0 mL/min | 14.2 min | 16.8 min |
| Lux Cellulose-3 | Ethanol/MeOH (70:30) | 0.8 mL/min | 11.5 min | 13.9 min |
Q. Table 2. Stability Under Accelerated Conditions (40°C/75% RH)
| Time (weeks) | Purity (%) | Major Degradant (%) |
|---|---|---|
| 0 | 99.8 | - |
| 4 | 98.5 | 0.9 (demethylated) |
| 8 | 96.2 | 3.1 (oxidized) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
